molecular formula C16H14ClN5OS B11090522 N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B11090522
M. Wt: 359.8 g/mol
InChI Key: HMVQUFPLUKFZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-chloroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity or selectivity for certain biological targets.

This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C16H14ClN5OS/c1-11-3-2-4-14(9-11)22-16(19-20-21-22)24-10-15(23)18-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,23)

InChI Key

HMVQUFPLUKFZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.